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Introduction

SC209, a potent 3-aminophenyl hemiasterlin derivative, functions as a cytotoxic payload in the
antibody-drug conjugate (ADC) STRO-002, also known as luveltamab tazevibulin. This ADC
targets the Folate Receptor Alpha (FolRa), a protein frequently overexpressed on the surface
of ovarian cancer cells, offering a targeted therapeutic strategy.[1][2][3] Upon binding to FolRa,
STRO-002 is internalized by the cancer cell, where the linker is cleaved, releasing SC209. The
released SC209 then disrupts microtubule dynamics by inhibiting tubulin polymerization,
leading to cell cycle arrest and ultimately, apoptotic cell death.[1][2] Furthermore, STRO-002
has been shown to induce immunogenic cell death and exert a bystander killing effect on
neighboring cancer cells that may not express FolRa.[2][4]

These application notes provide a comprehensive overview of the use of SC209 in the context
of the STRO-002 ADC for ovarian cancer research, including its mechanism of action,
preclinical and clinical data, and detailed experimental protocols.

Quantitative Data Summary
Preclinical Cytotoxicity of SC209

The in vitro cytotoxic activity of the free SC209 payload has been evaluated in various ovarian
cancer cell lines.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10857818?utm_src=pdf-interest
https://www.benchchem.com/product/b10857818?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36459691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890132/
https://www.mycancergenome.org/content/drugs/STRO-002/
https://www.benchchem.com/product/b10857818?utm_src=pdf-body
https://www.benchchem.com/product/b10857818?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36459691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890132/
https://aacrjournals.org/mct/article/22/12_Supplement/C115/730471/Abstract-C115-Preclinical-characterization-of-STRO
https://www.benchchem.com/product/b10857818?utm_src=pdf-body
https://www.benchchem.com/product/b10857818?utm_src=pdf-body
https://www.benchchem.com/product/b10857818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Cell Line SC209 EC50 (nM) Reference
Igrovl 3.6 [5]
KB 3.9 [5]

Preclinical Efficacy of STRO-002 (SC209 ADC)

STRO-002 has demonstrated potent and specific cell-killing activity in FolRa-positive ovarian

cancer cell lines.

Cell Line STRO-002 Activity Reference
Igrovl Potent cell killing [2]
OVSAHO Potent cell killing [2]
A549 (FolRa-negative) No cell killing [2]

In animal models, a single dose of STRO-002 has been shown to cause significant tumor
growth inhibition in FolRa-expressing ovarian cancer xenograft and patient-derived xenograft
(PDX) models.[1][2]

Clinical Efficacy of STRO-002 (Luveltamab Tazevibulin)
in Recurrent Ovarian Cancer

Data from the Phase 1 STRO-002-GM1 dose-expansion study and the Phase 2/3 REFRaME-
O1 trial have demonstrated the clinical potential of STRO-002 in patients with recurrent
epithelial ovarian cancer.

Phase 1 Dose-Expansion Study (FolRa-selected patients, TPS >25%)[6][7]
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. Overall Response
Starting Dose

Median

Median Duration of

Progression-Free

Rate (ORR) Response (DOR) Survival (PFS)
4.3 mg/kg 31.3% 13.0 months 6.1 months
5.2 mg/kg 43.8% 5.4 months 6.6 months
Overall 37.5% 5.5 months 6.1 months

TPS: Tumor Proportion Score

Phase 2/3 REFRaME-O1 Trial (Part 1)[8]

Overall Response Rate

Starting Dose
(ORR)

Disease Control Rate
(DCR)

5.2 mg/kg 32%

96%

Signaling Pathways and Mechanisms of Action
STRO-002 Mechanism of Action

The following diagram illustrates the mechanism by which STRO-002 delivers the SC209
payload to ovarian cancer cells, leading to targeted cell death.
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Caption: Mechanism of action of STRO-002 ADC in ovarian cancer cells.
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Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of SC209 or STRO-002 on

ovarian cancer cell lines.

Materials:

Ovarian cancer cell lines (e.g., Igrovl, OVCAR-3, SK-OV-3)
FolRa-negative cell line (e.g., A549) for control

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
SC209 or STRO-002

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCI)
96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 pL of complete
medium.

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell
attachment.

Prepare serial dilutions of SC209 or STRO-002 in complete medium.

Remove the medium from the wells and add 100 pL of the drug dilutions to the respective
wells. Include a vehicle control (medium with the same concentration of DMSO or buffer as
the highest drug concentration).
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Incubate the plate for 72-120 hours at 37°C.
Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

Add 100 pL of solubilization buffer to each well and incubate overnight at 37°C to dissolve
the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 2: Western Blot for Apoptosis Markers

This protocol is for detecting the induction of apoptosis in ovarian cancer cells treated with
STRO-002.

Materials:

Ovarian cancer cells treated with STRO-002 as in the cytotoxicity assay.

RIPA lysis buffer with protease and phosphatase inhibitors.

BCA protein assay Kkit.

SDS-PAGE gels.

PVDF membrane.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax).
HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Imaging system.
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Procedure:

Lyse the treated and control cells with RIPA buffer.

o Determine the protein concentration using a BCA assay.

» Denature equal amounts of protein (20-30 pg) by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.
 Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

e Wash the membrane again and add the chemiluminescent substrate.

 Visualize the protein bands using an imaging system.

Protocol 3: Ovarian Cancer Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in
vivo efficacy of STRO-002.

Materials:

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.

FolRa-positive ovarian cancer cells (e.g., Igrovl, OV-90).

Matrigel.

STRO-002.

Vehicle control.

Calipers.
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Procedure:

Harvest ovarian cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a
concentration of 5-10 x 10”6 cells per 100 pL.

Subcutaneously inject 100 pL of the cell suspension into the flank of each mouse.

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the
formula: (Length x Width"2) / 2.

When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

Administer STRO-002 (e.g., via intravenous injection) at the desired dose and schedule.
Administer the vehicle control to the control group.

Monitor tumor volume and body weight 2-3 times per week.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
histology, western blotting).

Experimental Workflow Diagrams
In Vitro ADC Evaluation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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